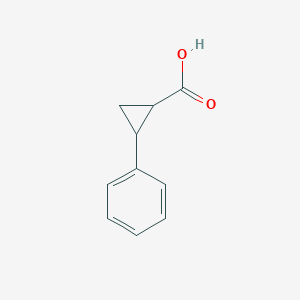

2-Phenylcyclopropanecarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDDRJBFJBDEPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901142 | |

| Record name | NoName_213 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5685-38-1, 939-89-9 | |

| Record name | 2-Phenylcyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5685-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-1-cyclopropanecarboxylic acid, cis-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5685-38-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (1R,2S)-2-Phenylcyclopropane-1-carboxylic Acid

Introduction: The Significance of a Strained Ring

(1R,2S)-2-Phenylcyclopropane-1-carboxylic acid is a chiral carboxylic acid featuring a strained three-membered ring. This unique structural motif imparts a combination of rigidity and reactivity that has made it a valuable building block in medicinal chemistry and organic synthesis. Its derivatives are key intermediates in the synthesis of several pharmaceuticals, including the antidepressant Tranylcypromine and the antiplatelet agent Ticagrelor.[1][2] The specific stereochemistry of the (1R,2S) isomer is often crucial for the desired biological activity, necessitating highly stereoselective synthetic strategies. This guide provides a comprehensive overview of the core methodologies for the synthesis of this important chiral molecule, intended for researchers, scientists, and drug development professionals.

Core Synthetic Strategies

The synthesis of enantiomerically pure (1R,2S)-2-phenylcyclopropane-1-carboxylic acid predominantly relies on three major strategies: asymmetric cyclopropanation of styrene, the use of chiral auxiliaries to direct diastereoselective cyclopropanation, and the enzymatic resolution of racemic mixtures. Each approach offers distinct advantages and challenges, and the choice of method often depends on the desired scale, required enantiopurity, and available resources.

Asymmetric Cyclopropanation of Styrene: A Direct Approach to Chirality

The most direct route to enantiomerically enriched 2-phenylcyclopropane-1-carboxylates is the asymmetric cyclopropanation of styrene with a diazoacetate. This reaction is typically catalyzed by transition metal complexes bearing chiral ligands. The catalyst plays the pivotal role of decomposing the diazo compound to generate a transient metal-carbene species, which then undergoes addition to the styrene double bond. The chiral environment created by the ligand dictates the facial selectivity of the carbene transfer, leading to the preferential formation of one enantiomer.

Dirhodium(II) tetracarboxylates are among the most effective catalysts for this transformation.[3] Chiral dirhodium catalysts, particularly those derived from N-arylsulfonylprolinates like Rh₂(S-DOSP)₄, have demonstrated high levels of enantioselectivity.[4] The generally accepted mechanism involves the formation of a rhodium-carbene intermediate. The alkene then approaches this intermediate, and a concerted, asynchronous addition leads to the cyclopropane product.[3][5] The stereochemical outcome is determined by the specific geometry of the transition state, which is influenced by the steric and electronic properties of the chiral ligands.

Cobalt(II) porphyrin complexes have emerged as powerful catalysts for asymmetric cyclopropanation, often exhibiting high diastereoselectivity and enantioselectivity.[1] The mechanism is proposed to proceed through a stepwise radical pathway. The cobalt(II) porphyrin reacts with the diazoacetate to form a cobalt(III)-carbene radical intermediate.[2][6] This radical species then adds to the styrene to form a γ-alkyl radical, which subsequently undergoes ring closure to yield the cyclopropane product. The stereoselectivity is controlled by the chiral porphyrin ligand during the radical addition and ring-closing steps.

| Catalyst System | Diazo Reagent | Solvent | Temp (°C) | Yield (%) | trans:cis | ee (%) (trans) | Reference |

| Rh₂(S-DOSP)₄ | Methyl phenyldiazoacetate | Pentane | 25 | 85 | >95:5 | 98 | [4] |

| Rh₂(S-PTAD)₄ | Methyl 2-chlorophenyldiazoacetate | Pentane | 25 | 92 | >95:5 | 96 | [4] |

| Fe(D₄-TpAP) | Ethyl diazoacetate | Toluene | 25 | 99 | 21:1 | 45 | [7] |

| Co(P1) | Ethyl diazoacetate | Toluene | 25 | 98 | >98:2 | 98 | [1] |

Table 1: Comparison of catalyst systems for asymmetric cyclopropanation of styrene.

Chiral Auxiliary-Mediated Synthesis: Diastereoselective Control

An alternative strategy involves the use of a chiral auxiliary. In this approach, an achiral olefin substrate is first covalently attached to a chiral molecule (the auxiliary). The auxiliary then directs the cyclopropanation reaction to occur preferentially on one face of the double bond, leading to a diastereomerically enriched product. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched cyclopropane.[3] While this method involves additional synthetic steps for the attachment and removal of the auxiliary, it can provide very high levels of stereocontrol.

Enzymatic Resolution: Harnessing Biocatalysis for Enantiopurity

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the high stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of the substrate.[8] For the synthesis of (1R,2S)-2-phenylcyclopropane-1-carboxylic acid, a racemic mixture of the corresponding ester (e.g., ethyl 2-phenylcyclopropanecarboxylate) is treated with a lipase in a buffered aqueous solution. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the carboxylic acid and the unreacted ester can then be separated. This method can provide products with very high enantiomeric excess.

| Lipase | Substrate | Solvent System | Temp (°C) | Conversion (%) | ee (%) (Acid) | ee (%) (Ester) | Reference |

| Candida antarctica Lipase B (Novozym 435) | Racemic ethyl 2-phenylcyclopropanecarboxylate | Phosphate buffer/Toluene | 30-40 | ~50 | >99 | >99 | [8] |

| Pseudomonas cepacia Lipase | Racemic ethyl 2-phenylcyclopropanecarboxylate | Diisopropyl ether | 30 | ~50 | >99 | >99 | [8] |

Table 2: Representative data for lipase-catalyzed kinetic resolution.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis of (1R,2S)-2-phenylcyclopropane-1-carboxylic acid and its derivatives. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: Rhodium-Catalyzed Asymmetric Cyclopropanation of Styrene

This protocol is adapted from the work of Davies et al. and describes the asymmetric cyclopropanation of styrene using a chiral dirhodium catalyst.[4]

Materials:

-

Styrene

-

Methyl phenyldiazoacetate

-

Rh₂(S-DOSP)₄ catalyst

-

Anhydrous pentane

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a solution of Rh₂(S-DOSP)₄ (0.01 mmol) in anhydrous pentane (10 mL) under an inert atmosphere, add styrene (2.0 mmol).

-

Slowly add a solution of methyl phenyldiazoacetate (1.0 mmol) in anhydrous pentane (5 mL) to the reaction mixture over a period of 4 hours using a syringe pump at room temperature.

-

Stir the reaction mixture for an additional 2 hours after the addition is complete.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the methyl (1R,2S)-2-phenylcyclopropane-1-carboxylate.

-

The enantiomeric excess can be determined by chiral HPLC analysis.

-

For the free carboxylic acid, the resulting ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Ethyl 2-Phenylcyclopropanecarboxylate

This protocol is a general procedure for the enzymatic resolution of a racemic ester.[8]

Materials:

-

Racemic ethyl 2-phenylcyclopropanecarboxylate

-

Immobilized Candida antarctica Lipase B (Novozym 435)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Toluene

-

Standard laboratory glassware and separation equipment

Procedure:

-

In a round-bottom flask, prepare a biphasic mixture of racemic ethyl 2-phenylcyclopropanecarboxylate (1 mmol) in toluene (10 mL) and phosphate buffer (20 mL).

-

Add immobilized Candida antarctica Lipase B (50-100 mg) to the mixture.

-

Stir the mixture vigorously at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the ester and the resulting acid.

-

When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

-

Separate the organic and aqueous layers.

-

From the organic layer, isolate the unreacted (1S,2R)-ethyl 2-phenylcyclopropanecarboxylate by washing with a sodium bicarbonate solution, drying over anhydrous magnesium sulfate, and evaporating the solvent.

-

Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3.

-

Extract the resulting (1R,2S)-2-phenylcyclopropane-1-carboxylic acid with ethyl acetate.

-

Dry the organic extract over anhydrous magnesium sulfate and evaporate the solvent to obtain the desired product.

Conclusion and Future Outlook

The synthesis of (1R,2S)-2-phenylcyclopropane-1-carboxylic acid is a well-established field with several robust and highly stereoselective methodologies. Asymmetric cyclopropanation using chiral rhodium and cobalt catalysts offers a direct and efficient route, while enzymatic resolution provides access to material with exceptionally high enantiopurity. The choice of the optimal synthetic strategy will depend on the specific requirements of the research or development program. Future advancements in this area will likely focus on the development of even more active and selective catalysts, as well as the application of these synthetic methods to a broader range of substrates for the discovery of novel therapeutic agents.

References

- AstraZeneca. (2008). Process for the preparation of Ticagrelor.

- Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803.

- Lebel, H., et al. (2004). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 104(9), 4099-4124.

- Ghedini, E., et al. (2018). Synthesis of Ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. European Journal of Medicinal Chemistry, 157, 111-122.

- Doyle, M. P., & Forbes, D. C. (1998). Recent advances in asymmetric catalytic metal carbene transformations. Chemical Reviews, 98(2), 911-935.

- Google Patents. (2018). Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine. CN104311432A.

- Du, G., et al. (2001). Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. Organometallics, 20(22), 4610-4616.

- Sorokin, A. B., et al. (2020). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. RSC Advances, 10(56), 33835-33845.

- Iowa State University Digital Repository. (2001). Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes.

- Du, G., et al. (2001). Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. Organometallics, 20(22), 4610-4616.

- Zhang, X. P., et al. (2005). Asymmetric Cyclopropanation of Styrenes Catalyzed by Metal Complexes of D2-Symmetrical Chiral Porphyrin: Superiority of Cobalt over Iron. Journal of the American Chemical Society, 127(16), 5930-5931.

- Du, G., et al. (2001). Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. Organometallics, 20(22), 4610-4616.

- Davies, H. M. L., et al. (2013). Guide to Enantioselective Dirhodium(II)

- Davies, H. M. L., et al. (2013). Guide to Enantioselective Dirhodium(II)

- Davies, H. M. L., et al. (2013). Guide to enantioselective dirhodium(II)

- Glorius, F., et al. (2012). Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach.

- Fasan, R. (2022). Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions.

- Zhang, X. P., et al. (2021). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. Journal of the American Chemical Society, 143(30), 11635-11645.

- Zhang, X. P., et al. (2021). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. Journal of the American Chemical Society, 143(30), 11635-11645.

- Lam, H. W., et al. (2014). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society, 136(49), 17292-17295.

- Wang, J. (2016). Rhodium catalysed enantioselective synthesis of mono-(halo)-methyl-cyclopropanes. Organic & Biomolecular Chemistry, 14(34), 8049-8052.

- Zysk, M., et al. (2020).

- Davies, H. M. L., et al. (2015). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations.

- Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Tetrahedron: Asymmetry, 14(12), 1699-1705.

- van Rantwijk, F., & Sheldon, R. A. (1999). Enantioselective Cyclopropanation of Allenes Catalyzed by a Rhodium(II) Complex. Tetrahedron: Asymmetry, 10(10), 1867-1870.

- Qu, J., & Helquist, P. (2010). Kinetics of lipase-catalyzed kinetic resolutions of racemic compounds: Reparameterization in terms of specificity constants.

- Holtz, A. C. A., et al. (2020). Optimization, kinetic, and scaling-up of solvent-free lipase-catalyzed synthesis of ethylene glycol oleate emollient ester. Biocatalysis and Agricultural Biotechnology, 27, 101689.

- Liu, Y., et al. (2014). Optimization and kinetic study of immobilized lipase-catalyzed synthesis of ethyl lactate. Biochemical Engineering Journal, 82, 124-131.

- Breit, B., et al. (2016). Enantioselective Rhodium-Catalyzed Dimerization of ω-Allenyl Carboxylic Acids: Straightforward Synthesis of C2-Symmetric Macrodiolides.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [dr.lib.iastate.edu]

- 8. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 2-Phenylcyclopropanecarboxylic Acid: Synthesis, Separation, and Biological Significance

Introduction: The Critical Role of Stereochemistry in Drug Discovery

In the landscape of modern drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The seemingly subtle distinction between stereoisomers can be the difference between a potent therapeutic agent and an inert or even harmful compound. This guide provides a comprehensive technical overview of the stereoisomers of 2-phenylcyclopropanecarboxylic acid, a key scaffold in medicinal chemistry, most notably as a precursor to the antidepressant tranylcypromine.[1] For researchers, scientists, and drug development professionals, a deep understanding of the synthesis, separation, and characterization of these stereoisomers is crucial for the rational design of novel therapeutics.

This document will delve into the stereoselective synthesis of the four stereoisomers of this compound, provide detailed protocols for their analytical and preparative separation, and present a comparative analysis of their biological activities, offering field-proven insights into the causal relationships between molecular geometry and function.

The Four Stereoisomers: A Structural Overview

This compound possesses two chiral centers, giving rise to four possible stereoisomers: two pairs of enantiomers (trans and cis).

-

trans-isomers: The phenyl and carboxyl groups are on opposite sides of the cyclopropane ring.

-

(1R,2S)-2-phenylcyclopropanecarboxylic acid

-

(1S,2R)-2-phenylcyclopropanecarboxylic acid

-

-

cis-isomers: The phenyl and carboxyl groups are on the same side of the cyclopropane ring.

-

(1R,2R)-2-phenylcyclopropanecarboxylic acid

-

(1S,2S)-2-phenylcyclopropanecarboxylic acid

-

The following diagram illustrates the structural relationships between these four stereoisomers.

Figure 1. Stereoisomers of this compound.

Part 1: Stereoselective Synthesis Strategies

The controlled synthesis of a single desired stereoisomer is a cornerstone of modern pharmaceutical development. This section outlines key strategies for the stereoselective synthesis of this compound isomers.

Asymmetric Cyclopropanation of Styrene

A common and effective method for establishing the cyclopropane ring with high stereocontrol is the asymmetric cyclopropanation of styrene with a diazoacetate, such as ethyl diazoacetate (EDA). The choice of a chiral catalyst is paramount in dictating the enantioselectivity of the reaction.

Causality Behind Experimental Choices: The catalyst's chiral ligands create a spatially constrained environment around the metal center. This chiral pocket forces the approaching styrene and the carbene intermediate (derived from EDA) to adopt a specific orientation, leading to the preferential formation of one enantiomer over the other.

Experimental Protocol: Asymmetric Cyclopropanation with a Chiral Copper-Bis(oxazoline) Catalyst

This protocol provides a general framework for the synthesis of enantioenriched ethyl 2-phenylcyclopropanecarboxylate, which can then be hydrolyzed to the corresponding carboxylic acid.

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral bis(oxazoline) ligand (e.g., (4S,4'S)-2,2'-(propane-2,2-diyl)bis(4-phenyloxazoline)) and a copper(I) or copper(II) salt (e.g., Cu(OTf)₂) in a dry, degassed solvent such as dichloromethane (DCM) or toluene. Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

-

Reaction Setup: In a separate flame-dried flask, dissolve freshly distilled styrene in the same solvent.

-

Cyclopropanation: To the styrene solution, add the prepared catalyst solution. Begin a slow, continuous addition of ethyl diazoacetate (EDA) via a syringe pump over several hours. Maintaining a low concentration of EDA is crucial to minimize the formation of diethyl maleate and fumarate as byproducts. The reaction is typically carried out at room temperature or slightly below.

-

Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, quench the reaction by adding a few drops of acetic acid. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the cis and trans diastereomers of the ethyl ester.

-

Hydrolysis: The purified ethyl ester is then hydrolyzed to the carboxylic acid by refluxing with a solution of sodium hydroxide or potassium hydroxide in a mixture of water and ethanol. After acidification with HCl, the product is extracted with an organic solvent and purified by recrystallization or chromatography.

Figure 2. Asymmetric Cyclopropanation Workflow.

Chiral Auxiliary-Mediated Synthesis

An alternative and powerful strategy involves the use of a chiral auxiliary. This approach covalently attaches a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is later cleaved to yield the desired enantiomerically enriched product.

Causality Behind Experimental Choices: The chiral auxiliary sterically hinders one face of the molecule, forcing the reagents to attack from the less hindered face. This diastereoselective approach provides high levels of stereocontrol.

Experimental Protocol: Synthesis of (1R,2S)-2-Phenylcyclopropanecarboxylic Acid using a Chiral Auxiliary

This protocol outlines the use of a chiral auxiliary, such as (R)-pantolactone, to control the stereochemistry of the cyclopropanation.

-

Esterification with Chiral Auxiliary: React the racemic trans-2-phenylcyclopropanecarboxylic acid with a chiral auxiliary, for example, (R)-pantolactone, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to form a mixture of diastereomeric esters.

-

Diastereomer Separation: The resulting diastereomers can be separated by fractional crystallization or column chromatography on silica gel. The different physical properties of the diastereomers allow for their separation.

-

Cleavage of the Auxiliary: The separated diastereomer is then subjected to hydrolysis (e.g., with LiOH in a THF/water mixture) to cleave the chiral auxiliary, yielding the enantiomerically pure (1R,2S)-2-phenylcyclopropanecarboxylic acid. The chiral auxiliary can often be recovered and reused.

Part 2: Separation and Characterization of Stereoisomers

For mixtures of stereoisomers, robust analytical and preparative separation techniques are essential. Furthermore, accurate characterization is necessary to confirm the absolute and relative stereochemistry of each isomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the analytical and preparative separation of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Causality Behind Experimental Choices: The CSP contains a chiral selector that forms transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes results in one enantiomer being retained longer on the column than the other.

Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers

-

Column Selection: A variety of CSPs are commercially available. For carboxylic acids, polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective.

-

Mobile Phase Selection: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). For acidic analytes, the addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution.

-

Method Development: Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol with 0.1% TFA) and a flow rate of 1 mL/min. Inject a solution of the racemic mixture and monitor the chromatogram.

-

Optimization: If separation is not achieved, systematically vary the mobile phase composition (e.g., increase or decrease the percentage of the polar modifier) and the flow rate. Temperature can also be adjusted to improve resolution.

-

Preparative Separation: Once an effective analytical separation is achieved, the method can be scaled up for preparative separation by using a larger diameter column and injecting larger sample volumes.

| Chiral Stationary Phase | Mobile Phase | Elution Order (Typical) | Reference |

| Chiralcel OD-H | Hexane/Isopropanol/TFA (90:10:0.1) | (1S,2R) before (1R,2S) | [2] |

| Chiralpak AD | Hexane/Ethanol/TFA (85:15:0.1) | Varies with specific analyte | [3] |

Note: Elution order can vary depending on the specific derivative and exact chromatographic conditions.

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between diastereomers (cis vs. trans). The different spatial arrangement of the phenyl and carboxyl groups leads to distinct chemical shifts and coupling constants for the cyclopropyl protons. While NMR in an achiral solvent cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments that result in separate signals for each enantiomer.[4]

Expected ¹H NMR Spectral Differences:

-

Coupling Constants: The vicinal coupling constant (³J) between the protons on the cyclopropane ring is typically larger for the trans isomers than for the cis isomers.

-

Chemical Shifts: The chemical shifts of the cyclopropyl protons will differ between the cis and trans isomers due to the anisotropic effect of the phenyl ring.

X-ray Crystallography: X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry.[5][6] By obtaining a high-quality crystal of a single enantiomer, its absolute configuration can be definitively assigned.

Part 3: Biological Activity and Therapeutic Relevance

The stereoisomers of this compound and its derivatives, particularly the amine analog tranylcypromine, exhibit significant differences in their biological activities.

Monoamine Oxidase (MAO) Inhibition

Tranylcypromine is a non-selective, irreversible inhibitor of both MAO-A and MAO-B, enzymes that metabolize monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[1][7] This inhibition leads to increased levels of these neurotransmitters in the brain, which is the basis of its antidepressant effect.

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Reference |

| (±)-Tranylcypromine | 2.3 | 0.95 | [7] |

While data on the individual enantiomers of tranylcypromine can vary between studies, it is generally observed that both enantiomers contribute to MAO inhibition.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

More recently, tranylcypromine and its analogs have been identified as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in epigenetic regulation and a promising target in cancer therapy. Studies have shown that the stereochemistry of tranylcypromine analogs is a critical determinant of their LSD1 inhibitory activity and selectivity over MAO enzymes.

Other Biological Activities

Derivatives of this compound have also been investigated for other therapeutic applications, including as inhibitors of O-acetylserine sulfhydrylase, an enzyme involved in bacterial cysteine biosynthesis, suggesting potential as antibacterial agents.[8]

Conclusion: A Call for Stereochemical Precision

The stereoisomers of this compound serve as a compelling case study for the profound impact of stereochemistry on chemical synthesis and biological function. For researchers in drug discovery and development, a thorough understanding of the principles and techniques outlined in this guide is not merely an academic exercise but a practical necessity. The ability to selectively synthesize, separate, and characterize individual stereoisomers is fundamental to unlocking their full therapeutic potential and ensuring the development of safer, more effective medicines. As the field of medicinal chemistry continues to advance, the demand for stereochemical precision will only intensify, making the knowledge and application of these techniques more critical than ever.

References

- Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. PubMed. [Link]

- Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes.

- (1S,2R)-2-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 736144. PubChem. [Link]

- Styrene Cyclopropanation and Ethyl Diazoacetate Dimerization Catalyzed by Ruthenium Complexes Containing Chiral Tridentate Phosphine Ligands.

- Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. PubMed. [Link]

- Chiral HPLC Method Development. I.B.S. Ltd. [Link]

- Enantioselective cyclopropanation of styrene by ethyl diazoacetate using ligands 3a±o. Wiley Online Library. [Link]

- Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. University of Rochester. [Link]

- A Strategy for Developing HPLC Methods for Chiral Drugs.

- Scheme 1 Cyclopropanation reaction between styrene and ethyl diazoacetate catalyzed by bis(oxazoline)–copper complexes in ionic liquids.

- Tranylcypromine. Wikipedia. [Link]

- Calculated 1 H and 13 C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. (a) Linear correlation plots and the relative errors between the calculated 1 H chemical shifts of two potential structures and the experimental 1 H NMR data of 2. (b) Linear correlation plots and the relative errors between the calculated 13 C chemical shifts of two potential structures and the experimental 13 C NMR data of 2.

- A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Royal Society of Chemistry. [Link]

- X‐ray crystal structures of compounds (1R,2R)‐1 a, (1R,2S)‐1 b,...

- Chiral HPLC Separ

- Effects of tranylcypromine stereoisomers on monamine oxid

- trans-(1R,2R)-1-Benzyl-2-phenylcyclopropanecarboxylic acid | Request PDF.

- cis-1-Phenylcyclopropane-2-carboxylic acid. NIST WebBook. [Link]

- (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid | C11H12O3 | CID 11769354. PubChem. [Link]

- Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

- Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxyl

- A chiral interlocking auxiliary strategy for the synthesis of mechanically planar chiral rotaxanes.

- Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. MDPI. [Link]

- 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

- Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA)

- Advanced asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base.

- Inhibitory effects of plant phenols on the activity of selected enzymes. PubMed. [Link]

- NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.

- 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers. [Link]

Sources

- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 5. (1S,2R)-2-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 736144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tranylcypromine, MAO inhibitor (CAS 13492-01-8) | Abcam [abcam.com]

- 8. Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Absolute Configuration of 2-Phenylcyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the absolute configuration of 2-phenylcyclopropanecarboxylic acid, a key chiral building block in medicinal chemistry. We will delve into the stereochemical nuances of this molecule, methods for determining its absolute configuration, and protocols for its stereoselective synthesis and resolution.

Introduction: The Significance of Chirality in this compound

This compound possesses two stereogenic centers, giving rise to two pairs of enantiomers: the cis and trans diastereomers. The precise three-dimensional arrangement of the phenyl and carboxylic acid groups on the cyclopropane ring is critical, as different stereoisomers can exhibit distinct pharmacological and physiological activities. Understanding and controlling the absolute configuration is therefore paramount in the development of pharmaceuticals and other bioactive molecules derived from this scaffold.

The trans isomers, in particular, are of significant interest. The enantiomers are designated as (1R,2R) and (1S,2S), while the cis enantiomers are (1R,2S) and (1S,2R). This guide will focus primarily on the trans diastereomers due to their prevalence in synthetic applications.

Determination of Absolute Configuration

The unambiguous assignment of the absolute configuration of a chiral molecule is fundamental. For this compound, X-ray crystallography has been the definitive technique.

X-ray Crystallography: The Gold Standard

The absolute configuration of the dextrorotatory (+) enantiomer of trans-2-phenylcyclopropanecarboxylic acid has been unequivocally determined to be (1S,2S) through single-crystal X-ray diffraction analysis.[1] The analysis, conducted at 208 K to minimize thermal vibrations, revealed that the compound crystallizes in the monoclinic space group P21.[1]

Key Crystallographic Data for (+)-trans-(1S,2S)-2-Phenylcyclopropanecarboxylic Acid: [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a | 12.038 Å |

| b | 5.5060 Å |

| c | 13.0870 Å |

| β | 94.576° |

| Z | 4 |

This crystallographic data provides the foundational proof of the spatial arrangement of the atoms, allowing for the confident assignment of the (1S,2S) configuration to the (+)-enantiomer. Consequently, the levorotatory (-)-enantiomer is assigned the (1R,2R) configuration.

Chiroptical Properties

Chiroptical properties, such as specific rotation, are crucial for characterizing enantiomers and determining their purity.

Table of Chiroptical Data for trans-2-Phenylcyclopropanecarboxylic Acid Enantiomers

| Enantiomer | Absolute Configuration | Sign of Rotation | Specific Rotation ([(\alpha)]_D) |

| (+)-trans-2-Phenylcyclopropanecarboxylic acid | (1S,2S) | + | Data not available in search results |

| (-)-trans-2-Phenylcyclopropanecarboxylic acid | (1R,2R) | - | Data not available in search results |

Note: While the signs of rotation are established, specific quantitative values from the search results are not available. These values are typically determined experimentally and can vary with solvent, concentration, and temperature.

Methodologies for Obtaining Enantiomerically Pure this compound

The preparation of enantiomerically pure forms of trans-2-phenylcyclopropanecarboxylic acid can be achieved through two primary strategies: the resolution of a racemic mixture and asymmetric synthesis.

Synthesis of Racemic trans-2-Phenylcyclopropanecarboxylic Acid

A common starting point is the synthesis of the racemic mixture of the trans isomer. A frequently employed method involves the reaction of a cinnamic acid ester with a sulfur ylide, followed by hydrolysis.

Experimental Protocol: Synthesis of Racemic trans-2-Phenylcyclopropanecarboxylic Acid

-

Esterification of Cinnamic Acid: In a round-bottom flask, dissolve trans-cinnamic acid in an excess of an appropriate alcohol (e.g., isopropanol). Add a catalytic amount of a strong acid (e.g., sulfuric acid) and heat the mixture at reflux for several hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the mixture, remove the excess alcohol under reduced pressure, and neutralize the remaining acid. Extract the ester with a suitable organic solvent, dry the organic layer, and concentrate to obtain the crude cinnamic acid ester.

-

Cyclopropanation: To a solution of potassium tert-butoxide in dimethyl sulfoxide (DMSO), add trimethylsulfoxonium iodide at room temperature. Stir the mixture until a homogenous solution of the ylide is formed. To this, add the cinnamic acid ester dissolved in DMSO dropwise at 55-60°C. Maintain the temperature and stir for an additional hour.[2]

-

Hydrolysis: To the reaction mixture containing the trans-2-phenylcyclopropyl ester, add an aqueous solution of a strong base (e.g., potassium hydroxide) and heat the mixture at 60°C for 2 hours to facilitate saponification.[2]

-

Work-up and Isolation: After cooling, add water and acidify the mixture with a mineral acid (e.g., hydrochloric acid). Extract the product with an organic solvent (e.g., toluene). Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield racemic trans-2-phenylcyclopropanecarboxylic acid.[2]

Figure 1. Synthetic pathway for racemic trans-2-phenylcyclopropanecarboxylic acid.

Classical Resolution of Racemic trans-2-Phenylcyclopropanecarboxylic Acid

Classical resolution via the formation of diastereomeric salts with a chiral resolving agent is a robust and widely used method for separating enantiomers. Chiral amines, such as ephedrine and phenylethylamine, are commonly used for the resolution of carboxylic acids.

Experimental Protocol: Resolution of Racemic trans-2-Phenylcyclopropanecarboxylic Acid using a Chiral Amine

-

Salt Formation: Dissolve the racemic trans-2-phenylcyclopropanecarboxylic acid in a suitable solvent (e.g., ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (1R,2S)-(-)-ephedrine) in the same solvent.

-

Crystallization: Slowly add the solution of the chiral amine to the solution of the racemic acid with stirring. The diastereomeric salts will have different solubilities, and one will preferentially crystallize out of the solution. Allow the crystallization to proceed, potentially with cooling to enhance the yield.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. The purity of the diastereomeric salt can be improved by recrystallization.

-

Liberation of the Enantiomerically Enriched Acid: Suspend the isolated diastereomeric salt in water and add a strong acid (e.g., hydrochloric acid) to protonate the carboxylic acid and form the hydrochloride salt of the chiral amine.

-

Extraction and Isolation: Extract the liberated enantiomerically enriched this compound with an organic solvent. Dry the organic layer and remove the solvent to yield the desired enantiomer. The chiral resolving agent can often be recovered from the aqueous layer by basification and extraction.

Figure 2. Workflow for the classical resolution of racemic carboxylic acids.

Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to enantiomerically enriched products, often employing chiral catalysts to control the stereochemical outcome of the reaction.

Conceptual Approach: Enantioselective Cyclopropanation

An effective strategy for the asymmetric synthesis of this compound derivatives involves the reaction of a styrene with a diazoacetate in the presence of a chiral catalyst. Chiral dirhodium(II) carboxylates are particularly effective for this transformation. The choice of the chiral ligands on the rhodium catalyst dictates the enantioselectivity of the cyclopropanation.

Example of a Chiral Catalyst System:

The use of a chiral dirhodium tetracarboxylate catalyst, such as Rh

Figure 3. Asymmetric synthesis of this compound.

Conclusion

The absolute configuration of trans-2-phenylcyclopropanecarboxylic acid is a critical determinant of its biological activity, with the (+)-enantiomer established as (1S,2S). This guide has outlined the definitive X-ray crystallographic evidence for this assignment and has provided a technical overview of the primary methodologies for obtaining the enantiomerically pure forms of this important chiral building block. For researchers in drug discovery and development, a thorough understanding and application of these principles and protocols are essential for the rational design and synthesis of novel therapeutic agents.

References

- PubChem. (1S,2R)-2-Phenylcyclopropanecarboxylic acid.

- ResearchGate. (1R,2R)-1-Benzyl-2-phenylcyclopropanecarboxylic acid. [Link]

- Google Patents. (2020).

- Organic Syntheses.

- Organic Chemistry Portal. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. [Link]

- PubChem. trans-2-Phenylcyclopropanecarboxylic acid.

- RSC Publishing. (2018).

- MDPI. (2021).

- Semantic Scholar. (2021).

- ResearchGate. Comparison of the chiroptical properties of two distinct families of.... [Link]

- PubMed. trans-(1R,2R)-1-benzyl-2-phenylcyclopropanecarboxylic Acid. [Link]

- PubMed.

- JETIR. PROCESS FOR THE SEPARATION OF THE (DL) CIS- TRANS-2, 2- DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)

- Google Patents. (2014). A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid.

- ChemRxiv. Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers.

Sources

A Technical Guide to the Biological Activities of 2-Phenylcyclopropanecarboxylic Acid Derivatives

Introduction: The Unique Potential of the Phenylcyclopropane Scaffold

The 2-phenylcyclopropanecarboxylic acid scaffold represents a fascinating and highly versatile class of small molecules that has garnered significant attention in the fields of medicinal chemistry and drug discovery. The inherent strain of the cyclopropane ring, coupled with the electronic properties of the phenyl group and the reactivity of the carboxylic acid moiety, endows these derivatives with a unique three-dimensional structure and chemical reactivity. This has led to their exploration in a wide array of biological contexts, revealing a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound derivatives, detailing their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

Antibacterial Activity: Targeting Cysteine Biosynthesis

A significant area of investigation for this compound derivatives has been in the development of novel antibacterial agents.[1] These compounds have been identified as potent inhibitors of O-acetylserine sulfhydrylase (OASS), a key enzyme in the bacterial cysteine biosynthesis pathway. This pathway is absent in mammals, making OASS an attractive target for selective antibacterial therapy.

Mechanism of Action: Inhibition of O-acetylserine sulfhydrylase (OASS)

OASS catalyzes the final step in cysteine biosynthesis, the conversion of O-acetylserine (OAS) and sulfide into L-cysteine. This compound derivatives act as competitive inhibitors of OASS, binding to the active site and preventing the binding of the natural substrate, OAS. This inhibition disrupts the production of cysteine, an essential amino acid for bacterial protein synthesis and survival. The unique conformation of the cyclopropane ring allows these inhibitors to fit snugly into the enzyme's active site, leading to high-affinity binding, with some derivatives exhibiting nanomolar efficacy.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have revealed key features that govern the inhibitory potency of these compounds. Modifications to the phenyl ring and substitutions on the cyclopropane ring have been systematically explored to optimize binding affinity. For instance, the stereochemistry of the cyclopropane ring is crucial, with the trans-isomers generally showing higher activity. Furthermore, specific substitutions on the phenyl ring can enhance interactions with amino acid residues in the OASS active site, leading to improved inhibitory constants.

Quantitative Analysis of OASS Inhibition

The inhibitory potency of this compound derivatives against OASS is typically quantified by determining their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes representative data for a selection of derivatives against OASS from various bacterial species.

| Compound ID | Substituent(s) | Bacterial Species | IC50 (µM) | Ki (µM) | Reference |

| 1a | Unsubstituted | Salmonella typhimurium | 5.2 | 2.1 | [2] |

| 1b | 4-Chloro | Salmonella typhimurium | 1.8 | 0.7 | [2] |

| 1c | 4-Methyl | Salmonella typhimurium | 3.5 | 1.4 | [2] |

| 1d | 3,4-Dichloro | Escherichia coli | 2.5 | - | [2] |

Experimental Protocol: O-acetylserine Sulfhydrylase (OASS) Inhibition Assay

The following protocol outlines a standard method for determining the inhibitory activity of this compound derivatives against OASS.

Materials:

-

Purified OASS enzyme

-

O-acetylserine (OAS)

-

Sodium sulfide (Na2S)

-

Ninhydrin reagent

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, add the assay buffer, Na2S, and varying concentrations of the test compound.

-

Initiate the reaction by adding the OASS enzyme to each well.

-

Immediately add the substrate, OAS, to start the reaction.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding the ninhydrin reagent.

-

Heat the plate to allow color development.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Plant Growth Regulation: Modulating Ethylene Biosynthesis

In the realm of agriculture and plant biology, this compound derivatives have been investigated as inhibitors of ethylene biosynthesis. Ethylene is a crucial plant hormone that regulates a wide range of developmental processes, including fruit ripening, senescence, and leaf abscission.

Mechanism of Action: Inhibition of ACC Oxidase

The final step in ethylene biosynthesis is the oxidation of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene, a reaction catalyzed by the enzyme ACC oxidase (ACO). This compound derivatives act as competitive inhibitors of ACO, likely by mimicking the structure of the natural substrate, ACC. By blocking the active site of ACO, these compounds prevent the conversion of ACC to ethylene, thereby delaying ethylene-dependent processes.

Structure-Activity Relationship (SAR) for ACC Oxidase Inhibition

The structural features of this compound derivatives that influence their inhibitory activity against ACC oxidase are an active area of research. The stereochemistry of the cyclopropane ring and the nature and position of substituents on the phenyl ring are expected to play a significant role in determining the binding affinity to the enzyme's active site.

Experimental Protocol: In Vitro ACC Oxidase Activity Assay

This protocol describes a method to measure the in vitro activity of ACC oxidase and assess the inhibitory potential of test compounds.[3][4][5][6][7]

Materials:

-

Purified or partially purified ACC oxidase

-

1-aminocyclopropane-1-carboxylic acid (ACC)

-

Ascorbate

-

FeSO4

-

NaHCO3

-

Gas-tight vials

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID)

Procedure:

-

Prepare a reaction mixture in a gas-tight vial containing the reaction buffer, ascorbate, FeSO4, and NaHCO3.

-

Add varying concentrations of the this compound derivative to be tested.

-

Initiate the reaction by adding a known amount of ACC oxidase.

-

Seal the vials and incubate at a controlled temperature (e.g., 30°C) with gentle shaking for a defined period (e.g., 1 hour).

-

After incubation, take a headspace gas sample using a gas-tight syringe.

-

Inject the gas sample into the GC to quantify the amount of ethylene produced.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Anticancer Activity: Inducing Cell Proliferation Arrest and Apoptosis

Several derivatives of 2-phenylcyclopropanecarboxamide have demonstrated promising antiproliferative activity against various cancer cell lines. These findings have opened up a new avenue for the development of novel anticancer therapeutics based on this scaffold.

Mechanism of Action: A Multifaceted Approach

The precise mechanism of action for the antiproliferative effects of 2-phenylcyclopropanecarboxamides is still under investigation and may vary depending on the specific derivative and cancer cell type. However, preliminary studies suggest that these compounds may induce cell cycle arrest, leading to an accumulation of cells in a specific phase of the cell cycle, and trigger apoptosis (programmed cell death). The exact molecular targets responsible for these effects are yet to be fully elucidated.

Quantitative Assessment of Antiproliferative Activity

The antiproliferative activity of these compounds is typically evaluated by determining their IC50 values against a panel of human cancer cell lines. The following table presents a selection of IC50 values for representative 2-phenylcyclopropanecarboxamide derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2a | MCF-7 (Breast) | 8.5 | [8][9] |

| 2b | HCT-116 (Colon) | 12.1 | [8][10] |

| 2c | A549 (Lung) | 15.3 | [9] |

| 2d | PC-3 (Prostate) | 10.8 | [10] |

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[11][12][13][14]

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

96-well cell culture plates

-

2-Phenylcyclopropanecarboxamide derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Neurological and Inflammatory Disorders: Emerging Applications

Beyond the well-established activities, the this compound scaffold is being explored for its potential in treating neurological and inflammatory conditions.

Interaction with Serotonin Receptors: A Gateway to CNS Therapies

Preliminary research suggests that certain derivatives may interact with serotonin (5-HT) receptors.[15][16][17] The serotonin system is a key regulator of mood, cognition, and various physiological processes, and drugs targeting 5-HT receptors are used to treat depression, anxiety, and other central nervous system (CNS) disorders. The specific 5-HT receptor subtypes targeted by this compound derivatives and the nature of their interaction (agonist or antagonist) are subjects of ongoing investigation.

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor subtype.[18][19][20][21][22]

Materials:

-

Cell membranes expressing the desired serotonin receptor subtype (e.g., 5-HT2A)

-

A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]ketanserin)

-

Test compounds (this compound derivatives)

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

In a reaction tube, combine the cell membranes, radiolabeled ligand, and varying concentrations of the unlabeled test compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the Ki value of the test compound, which represents its affinity for the receptor.

Anti-inflammatory and Analgesic Properties: Targeting Pain and Inflammation Pathways

Some derivatives have shown potential anti-inflammatory and analgesic effects.[23][24][25][26][27] The mechanism of action is thought to involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[24][28][29][30] These enzymes are responsible for the production of prostaglandins, which are mediators of pain and inflammation.

Modulation of Bacterial Biofilms: A Novel Anti-Infective Strategy

Bacterial biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Certain cyclopropane-containing fatty acid analogs have demonstrated the ability to disperse and inhibit the formation of bacterial biofilms, offering a novel approach to combat chronic and persistent infections.

Mechanism of Action: Disrupting Biofilm Integrity

The precise mechanism by which these compounds disrupt biofilms is not fully understood but may involve interference with bacterial cell-to-cell communication (quorum sensing) or alterations in the physical properties of the bacterial cell membrane, leading to the dispersal of the biofilm matrix.

Experimental Protocol: Bacterial Biofilm Quantification (Crystal Violet Assay)

The crystal violet assay is a simple and effective method for quantifying the total biomass of a bacterial biofilm.[31][32][33][34]

Materials:

-

Bacterial strain of interest

-

Appropriate growth medium

-

96-well microplate

-

Crystal violet solution (0.1%)

-

30% Acetic acid

-

Microplate reader

Procedure:

-

Inoculate the wells of a 96-well plate with a bacterial culture and incubate to allow biofilm formation.

-

After incubation, carefully remove the planktonic (free-floating) bacteria by washing the wells.

-

Treat the established biofilms with various concentrations of the this compound derivative and incubate.

-

After treatment, wash the wells again to remove any dispersed bacteria.

-

Stain the remaining adherent biofilm with crystal violet solution.

-

Wash away the excess stain and allow the plate to dry.

-

Solubilize the bound crystal violet with 30% acetic acid.

-

Measure the absorbance of the solubilized dye at 595 nm. A decrease in absorbance indicates biofilm dispersal.

Visualizing the Science: Diagrams and Workflows

Signaling Pathway: OASS Inhibition

Caption: Inhibition of bacterial cysteine synthesis by this compound derivatives.

Experimental Workflow: MTT Assay for Antiproliferative Activity

Caption: Workflow for assessing antiproliferative activity using the MTT assay.

Conclusion and Future Directions

The this compound scaffold has proven to be a rich source of biologically active molecules with therapeutic potential across a diverse range of diseases. From combating bacterial infections and regulating plant growth to fighting cancer and potentially treating neurological and inflammatory disorders, these compounds demonstrate remarkable versatility. The continued exploration of their structure-activity relationships, elucidation of their precise mechanisms of action, and optimization of their pharmacokinetic properties will be crucial in translating their promise into tangible clinical applications. As our understanding of the intricate interplay between chemical structure and biological function deepens, the this compound derivatives are poised to remain a significant focus of research and development in the years to come.

References

- Bio-protocol. (n.d.). Crystal violet assay.

- iGEM. (n.d.). General Biofilm Assay Protocol.

- Callahan, J. E., & Castaldi, M. J. (2016). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies.

- BMG Labtech. (n.d.). Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay.

- ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay.

- Dilley, D. R., Zegzouti, H., & Bouzayen, M. (2018). 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. Plant Science, 276, 148-157.

- Springer Nature Experiments. (n.d.). MTT Assay Protocol.

- ResearchGate. (n.d.). Antiproliferative IC50 values of the new compounds on the human cell lines according to the LDH assay.

- ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line.

- Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.

- Larrigaudière, C., et al. (2022). A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity. Frontiers in Plant Science, 13, 989655.

- National Center for Biotechnology Information. (n.d.). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis.

- Larrigaudière, C., et al. (2022). A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity. Frontiers in Plant Science, 13, 989655.

- Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay.

- van de Water, F. M., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 43(1), 19-27.

- bioRxiv. (2025, March 26). Characterisation of O-acetylserine sulfhyrdrylase (CysK)

- bioRxiv. (2024, February 1). 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way to fine-tune development and stress resilience.

- SciELO. (2001). Detection of 1-aminocyclopropane-1-carboxylate oxidase activity in seeds of Stylosanthes humilis H.B.K.

- ResearchGate. (n.d.). IC50 values on different cell lines for the compounds 5a-k, 8, and 9a-f.

- ResearchGate. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix....

- National Center for Biotechnology Information. (n.d.).

- ACS Medicinal Chemistry Letters. (2020, February 13). Inhibition of Nonessential Bacterial Targets: Discovery of a Novel Serine O-Acetyltransferase Inhibitor.

- ResearchGate. (n.d.). Table 2: IC50 values for synthesized compounds against cancer cell lines.

- MDPI. (n.d.). Synthesis and Investigation of the Analgesic Potential of Enantiomerically Pure Schiff Bases: A Mechanistic Approach.

- National Center for Biotechnology Information. (n.d.). Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes.

- PubMed. (n.d.). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms.

- National Center for Biotechnology Information. (2018, September 24).

- MDPI. (n.d.). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies.

- ACNP. (n.d.). Serotonin Receptor Subtypes and Ligands.

- National Center for Biotechnology Information. (n.d.). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders.

- National Center for Biotechnology Information. (2025, August 18). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.

- Impactfactor. (2016, November 15). Experimental Evaluation of the Analgesic Activity of 2-(3- Diethylcarbamoyl-2-Methyl-5-Phenyl-Pyrrol-1-Yl).

- National Center for Biotechnology Information. (2024, November 12). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

- Principles, Mechanisms of Action, and Future Prospects of Anti-inflamm

- ResearchGate. (n.d.). IC50 Values for COX-1 and COX-2 Enzymes.

- PubMed. (n.d.).

- MDPI. (n.d.). Organic Small Molecules in Pain-Management.

- PubMed. (n.d.). Sub-types of Serotonin Receptors: Biochemical Changes and Pharmacological Consequences.

- National Center for Biotechnology Information. (n.d.). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition.

Sources

- 1. Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity [frontiersin.org]

- 5. A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchhub.com [researchhub.com]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acnp.org [acnp.org]

- 17. Sub-types of serotonin receptors: biochemical changes and pharmacological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. innoprot.com [innoprot.com]

- 21. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Receptor-Ligand Binding Assays [labome.com]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 26. impactfactor.org [impactfactor.org]

- 27. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. encyclopedia.pub [encyclopedia.pub]

- 31. Crystal violet assay [bio-protocol.org]

- 32. static.igem.org [static.igem.org]

- 33. ableweb.org [ableweb.org]

- 34. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide to the Cis and Trans Isomers of 2-Phenylcyclopropanecarboxylic Acid

Abstract

The 2-phenylcyclopropanecarboxylic acid framework, with its unique strained three-membered ring, presents a fascinating case study in stereoisomerism. The distinct spatial arrangements of the phenyl and carboxylic acid groups in the cis and trans isomers give rise to significant differences in their physical properties, spectroscopic signatures, and biological activities. This technical guide provides a comprehensive exploration of these isomers, tailored for researchers, scientists, and drug development professionals. We will delve into the synthetic pathways, from classic mixture preparations to modern stereoselective techniques, and detail the analytical methods crucial for their differentiation, including in-depth NMR and X-ray crystallographic analysis. Furthermore, this guide will elucidate the profound impact of stereochemistry on the pharmacological applications of their derivatives, most notably in the context of the renowned antidepressant, tranylcypromine.

Introduction: The Significance of Stereoisomerism in a Strained Ring System

The cyclopropane ring, a fundamental motif in organic chemistry, imparts significant strain and unique electronic properties to molecules in which it is incorporated. When substituted with both a phenyl and a carboxylic acid group at the 1 and 2 positions, the resulting this compound can exist as two distinct diastereomers: cis and trans. In the cis isomer, the phenyl and carboxylic acid groups reside on the same face of the cyclopropane ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference in spatial arrangement has profound consequences for the molecule's overall shape, polarity, and how it interacts with other molecules, including biological targets.

The importance of understanding and controlling the stereochemistry of this scaffold is underscored by its presence in pharmacologically active compounds. The trans isomer is a direct precursor to (±)-trans-2-phenylcyclopropylamine, known clinically as tranylcypromine, a potent and irreversible inhibitor of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1).[1] This biological activity is highly dependent on the trans configuration, highlighting the critical need for robust synthetic and analytical methodologies to access and characterize stereochemically pure isomers. This guide will provide the foundational knowledge and practical protocols to navigate the synthesis, analysis, and application of these important chemical entities.

Synthesis of cis- and trans-2-Phenylcyclopropanecarboxylic Acid

The synthesis of this compound can be approached in two primary ways: the generation of a cis/trans mixture followed by separation, or through stereoselective methods that directly favor the formation of one isomer. The choice of method is often dictated by the desired stereoisomer, scale, and available resources.

Classical Synthesis: A Pathway to Isomeric Mixtures

The traditional and most well-documented method for synthesizing this compound involves the copper-catalyzed cyclopropanation of styrene with ethyl diazoacetate.[2] This reaction typically yields a mixture of the cis and trans ethyl esters, with the trans isomer being the major product. Subsequent hydrolysis of the ester mixture affords the corresponding carboxylic acids, which can then be separated.

Step 1: Synthesis of cis/trans-ethyl-2-phenylcyclopropanecarboxylate

-

To a stirred solution of 208 g (2.0 moles) of styrene and 2 g of anhydrous copper sulfate in 200 ml of toluene, heated to 90-95°C, is added 114 g (1.0 mole) of ethyl diazoacetate over a period of 4 hours.

-

After the addition is complete, the mixture is heated for an additional hour to ensure the complete decomposition of the diazoester.

-

The mixture is cooled, and the copper sulfate is removed by filtration.

-

The excess styrene and toluene are removed by distillation under reduced pressure.

-

The residual oil, a mixture of cis- and trans-ethyl-2-phenylcyclopropanecarboxylate, is distilled at 95-100°C/1 mm. The yield is approximately 140-150 g (74-79%). The typical isomer ratio is approximately 35% cis and 65% trans.[2]

Step 2: Hydrolysis and Separation of cis-2-Phenylcyclopropanecarboxylic Acid

-

A mixture of 133 g (0.70 mole) of the mixed ethyl esters, 100 ml of 95% ethanol, and a solution of 56 g (1.4 moles) of sodium hydroxide in 100 ml of water is refluxed for 4 hours.

-

The ethanol is removed by distillation. The aqueous solution is diluted with 200 ml of water and extracted with two 50-ml portions of ether to remove any unreacted ester.

-

The aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid to a pH of 1-2.

-

The precipitated mixture of cis- and trans-2-phenylcyclopropanecarboxylic acids is extracted with benzene.

-

The combined benzene extracts are concentrated and dried by azeotropic distillation.

-

The hot concentrate is decanted from any salt, and 70 ml of petroleum ether is added. The solution is stored at 0°C overnight.

-

The solid is collected by filtration and washed with a small volume of cold 50:50 benzene-petroleum ether to yield 19.5–23.8 g of cis-2-phenylcyclopropanecarboxylic acid (m.p. 106–109°C).

Note: The trans-isomer can be recovered from the mother liquor.

Modern Stereoselective Approaches

Advances in catalysis have enabled the development of methods that provide high stereoselectivity, offering more direct routes to the desired isomer and avoiding tedious separation processes.

The choice of catalyst and reaction conditions in the cyclopropanation of styrene can significantly influence the cis/trans ratio. For example, rhodium(II) catalysts, such as rhodium(II) acetate, are highly effective for the cyclopropanation of styrene with diazoacetates and can be tuned to favor the trans isomer.

For applications in drug development, accessing enantiomerically pure isomers is often essential. This can be achieved through the use of chiral catalysts.

-

Chiral Metal Complexes: Chiral copper and rhodium complexes have been developed for the asymmetric cyclopropanation of styrene, yielding enantiomerically enriched products. For instance, chiral iron(II) porphyrin complexes have been shown to catalyze the cyclopropanation of styrene with high yields and moderate to good enantioselectivity for the trans isomer.[3]

-